N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID is a complex organic compound characterized by its benzofuran core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the benzyloxy and phenyl groups via substitution reactions. The final step involves the formamidation and acetic acid functionalization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID involves its interaction with specific molecular targets. The benzofuran core can engage in π-π stacking interactions, while the formamido and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[5-(METHOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID
- 2-{[5-(ETHOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID
Uniqueness
2-{[5-(BENZYLOXY)-2-PHENYL-1-BENZOFURAN-3-YL]FORMAMIDO}ACETIC ACID is unique due to its specific benzyloxy substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C24H19NO5 |
---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-[(2-phenyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C24H19NO5/c26-21(27)14-25-24(28)22-19-13-18(29-15-16-7-3-1-4-8-16)11-12-20(19)30-23(22)17-9-5-2-6-10-17/h1-13H,14-15H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
IKQJAVNXTUUQNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)NCC(=O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.